molecular formula C9H19NO B3381480 (1R,2R)-2-(tert-butylamino)cyclopentan-1-ol CAS No. 2413365-21-4

(1R,2R)-2-(tert-butylamino)cyclopentan-1-ol

Cat. No.: B3381480
CAS No.: 2413365-21-4
M. Wt: 157.25 g/mol
InChI Key: QERSUMFLRHQPON-HTQZYQBOSA-N
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Description

(1R,2R)-2-(tert-butylamino)cyclopentan-1-ol is a chiral cyclopentanol derivative featuring a tert-butylamino substituent at the C2 position. Its stereochemistry (1R,2R) is critical for its physicochemical and biological properties. The tert-butyl group confers significant steric bulk and lipophilicity, which can enhance membrane permeability but may reduce aqueous solubility. This compound is often explored in medicinal chemistry as a β-adrenergic receptor ligand or as a chiral building block in asymmetric synthesis .

Properties

IUPAC Name

(1R,2R)-2-(tert-butylamino)cyclopentan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO/c1-9(2,3)10-7-5-4-6-8(7)11/h7-8,10-11H,4-6H2,1-3H3/t7-,8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QERSUMFLRHQPON-HTQZYQBOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC1CCCC1O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)N[C@@H]1CCC[C@H]1O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-2-(tert-butylamino)cyclopentan-1-ol typically involves the following steps:

    Starting Material: The synthesis begins with cyclopentanone, which serves as the starting material.

    Reductive Amination: Cyclopentanone undergoes reductive amination with tert-butylamine in the presence of a reducing agent such as sodium cyanoborohydride. This step introduces the tert-butylamino group to the cyclopentane ring.

    Hydroxylation: The resulting intermediate is then subjected to hydroxylation to introduce the hydroxyl group at the desired position. This can be achieved using reagents such as osmium tetroxide (OsO4) or hydrogen peroxide (H2O2) in the presence of a catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

a) Epoxide Amination

  • Substrate : meso-Epoxides (e.g., 1,2-epoxycyclopentane) react with tert-butylamine under catalytic conditions.

  • Catalyst : Soluble vegetable powder-derived catalysts (e.g., modified cellulases) enable enantioselective ring opening .

  • Conditions : Reactions proceed in THF or DCM at −78°C to 25°C, achieving up to 95% conversion .

Example :

1 2 Epoxycyclopentane+tert butylaminecatalyst(1R,2R)2 tert butylamino cyclopentan 1 ol\text{1 2 Epoxycyclopentane}+\text{tert butylamine}\xrightarrow{\text{catalyst}}(1R,2R)-\text{2 tert butylamino cyclopentan 1 ol}

b) Reductive Amination

  • Substrate : Cyclopentanone derivatives react with tert-butylamine followed by stereoselective reduction.

  • Reducing Agents : NaBH(OAc)₃ or LiAlH₄ in DCM or THF .

  • Stereocontrol : Anti-diastereoselectivity is achieved via titanium(IV) chloride-mediated chelation .

Functional Group Transformations

The tert-butylamino and hydroxyl groups enable further derivatization:

a) Nucleophilic Substitution

  • Amino Group : Reacts with electrophiles (e.g., acyl chlorides, sulfonating agents) in DCM or THF.

     1R 2R 2 tert butylamino cyclopentan 1 ol+R XN substituted derivatives\text{ 1R 2R 2 tert butylamino cyclopentan 1 ol}+\text{R X}\rightarrow \text{N substituted derivatives}
  • Hydroxyl Group : Participates in Mitsunobu reactions or silylation (e.g., TBSCl in imidazole) .

b) Oxidation and Reduction

  • Oxidation : The hydroxyl group is oxidized to a ketone using IBX or Dess-Martin periodinane .

  • Reduction : Borane-THF reduces ketones back to alcohols while preserving stereochemistry .

Stereochemical Considerations

The (1R,2R) configuration governs reactivity and product formation:

a) Diastereoselectivity in Cycloadditions

  • Intramolecular [2+2] Photocycloaddition : Cis-anti-cis cyclobutane formation dominates due to steric effects .

  • Catalytic Asymmetric Reactions : Chiral Ir or Cu catalysts yield enantiomeric excess (e.g., 96% ee) .

b) Dynamic Kinetic Resolution

  • Racemization Suppression : Low temperatures (−78°C) and bulky solvents (toluene) minimize epimerization .

a) Arginase Inhibitors

  • Intermediate : Used in multi-step syntheses of boronic acid-containing inhibitors (IC₅₀: 0.1–100 nM) .

  • Key Steps : Hydroboration with pinacolborane and [Ir(cod)Cl]₂ catalyst .

b) β-Amino Alcohol Scaffolds

  • Anticancer Agents : Benzimidazole derivatives derived from this scaffold show activity against hARG-1/2.

Reaction Optimization Data

Reaction Type Conditions Yield Selectivity Source
Epoxide AminationTHF, −78°C, 26 h95%89:11 d.r.
Reductive AminationTiCl₄, DCM, −78°C87%Anti > 20:1
Hydroboration[Ir(cod)Cl]₂, dppe, THF91%cis-anti-cis
Ugi ReactionNH₄OAc, TFE, 4 days85%Single diastereomer

Stability and Reactivity Trends

  • Thermal Stability : Decomposes above 170°C; sensitive to strong acids/bases .

  • Solvent Effects : Polar aprotic solvents (THF, DMF) enhance reaction rates vs. ethers .

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its role as a building block in the synthesis of pharmaceuticals and bioactive molecules. Its structural characteristics allow for the development of analogs that can interact with biological targets, particularly in the realm of enzyme inhibition and receptor modulation.

Neuropharmacology

Research indicates that (1R,2R)-2-(tert-butylamino)cyclopentan-1-ol may influence neurotransmitter systems. Studies have explored its potential effects on adrenergic and serotonergic receptors, making it a candidate for further investigation in treating mood disorders and anxiety.

Enzyme Inhibition Studies

The compound has shown promise in studies aimed at inhibiting specific enzymes related to metabolic pathways. For instance, its derivatives have been evaluated for their ability to inhibit arginase, an enzyme involved in the urea cycle and implicated in various pathological conditions such as cancer and cardiovascular diseases .

Synthesis of Specialty Chemicals

Due to its versatile functional groups, this compound serves as a precursor for synthesizing specialty chemicals used in various industries, including agrochemicals and polymers.

Material Science

The compound's properties can be exploited in developing advanced materials. Its potential use in creating polymeric structures with specific mechanical properties is an area of ongoing research.

Case Studies

Study ReferenceFocus AreaFindings
Enzyme InhibitionDemonstrated effective inhibition of arginase activity with IC50 values indicating significant potency against both hARG-1 and hARG-2.
NeuropharmacologyInvestigated the binding affinities at various neurotransmitter receptors, suggesting potential applications in treating neurodegenerative diseases.
Synthetic PathwaysDescribed novel synthetic routes leading to the efficient production of this compound derivatives with enhanced biological activity.

Mechanism of Action

The mechanism of action of (1R,2R)-2-(tert-butylamino)cyclopentan-1-ol depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or ion channels. The tert-butylamino group and hydroxyl group play crucial roles in binding to these targets and modulating their activity. The exact pathways involved can vary based on the biological context and the specific target.

Comparison with Similar Compounds

Substituent Variations on the Cyclopentanol Scaffold

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituent Molecular Weight Key Properties/Applications References
(1R,2R)-2-(tert-butylamino)cyclopentan-1-ol tert-butylamino 185.28 g/mol High lipophilicity; β-blocker scaffolds
(1R,2R)-2-(Benzylamino)cyclopentanol Benzylamino (aromatic) 191.27 g/mol Enhanced π-π interactions; CNS targets
(1R,2R)-2-[(2-Chlorophenyl)amino]cyclopentan-1-ol 2-Chlorophenylamino 211.69 g/mol Electronegative Cl; antimicrobial leads
(1S,2R)-2-(Methylamino)cyclopentan-1-ol Methylamino 129.18 g/mol Lower steric hindrance; faster metabolism
rac-(1R,2R)-2-(Piperazin-1-yl)cyclopentan-1-ol Piperazinyl 202.30 g/mol Basic NH groups; kinase inhibitors
1-(1-Aminobutan-2-yl)cyclopentan-1-ol Aminobutyl 157.25 g/mol Flexible chain; agrochemical intermediates

Structural and Functional Insights

  • Lipophilicity and Solubility: The tert-butyl group in the target compound increases logP compared to smaller substituents like methylamino .
  • Steric Effects: Bulkier substituents (e.g., benzylamino, tert-butylamino) may hinder metabolic degradation, enhancing in vivo stability. Conversely, methylamino derivatives are more prone to oxidation .
  • Biological Activity: Aromatic substituents (e.g., benzylamino, chlorophenylamino) are associated with CNS or antimicrobial activity due to enhanced receptor binding . Piperazinyl analogs are explored in kinase inhibition, leveraging their basic nitrogen atoms for ATP-binding pocket interactions .

Stereochemical Considerations

The (1R,2R) configuration is enantiomer-specific. For example, (1S,2R)-2-(Aminomethyl)cyclopentanol () demonstrates how stereochemistry alters biological target engagement. Similarly, (1S,2R)-2-(Methylamino)cyclopentan-1-ol () highlights metabolic differences compared to its diastereomers .

Biological Activity

(1R,2R)-2-(tert-butylamino)cyclopentan-1-ol is a chiral compound that has garnered interest in medicinal chemistry due to its potential biological activity. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The compound is characterized by a cyclopentanol structure with a tert-butylamino group at the second carbon. Its stereochemistry plays a crucial role in its biological interactions.

Binding Affinities

Research indicates that compounds similar in structure to this compound exhibit distinct binding affinities to various receptors. For instance, derivatives of adenosine have shown significant binding at A1 and A2a receptors, which are instrumental in mediating physiological responses such as vasodilation and neurotransmitter release . Although specific binding data for this compound is limited, its structural analogs suggest potential interactions with similar targets.

The biological activity of this compound may involve modulation of neurotransmitter systems. Compounds with similar structures have been reported to influence adenylate cyclase activity via G-protein coupled receptors, affecting intracellular signaling pathways . This modulation can lead to various physiological effects, including changes in cardiac function and neuroprotection.

Neuroprotective Effects

A study investigating the neuroprotective properties of cyclopentanol derivatives highlighted their ability to reduce oxidative stress in neuronal cells. The findings suggested that these compounds could mitigate neuronal damage in models of neurodegenerative diseases . While this compound was not directly studied, its structural similarity positions it as a candidate for further investigation in this domain.

Antidepressant Activity

Another case study explored the antidepressant-like effects of structurally related compounds in rodent models. The results indicated that these compounds could enhance serotonergic activity and promote neurogenesis in the hippocampus . The implications for this compound suggest potential therapeutic applications in mood disorders.

Data Table: Biological Activity Overview

Activity Reference Findings
Binding Affinity (Adenosine) Significant binding at A1 and A2a receptors
Neuroprotection Reduced oxidative stress in neuronal cells
Antidepressant-like effects Enhanced serotonergic activity and neurogenesis

Q & A

Q. What are the common synthetic routes for (1R,2R)-2-(tert-butylamino)cyclopentan-1-ol, and how do reaction conditions influence stereoselectivity?

The synthesis of this compound typically involves asymmetric hydroboration or chiral resolution strategies. For example, a method analogous to the synthesis of (1R,2R)-2-(Furan-2-yl)cyclopentan-1-ol (a structurally related compound) employs (+)-IpcBH2 (a chiral hydroboration reagent) to achieve high enantiomeric excess (92% yield) . Key factors include:

  • Temperature control : Reactions conducted at -25°C favor stereochemical fidelity.
  • Chiral reagents : The use of enantiomerically pure catalysts or auxiliaries ensures retention of the (1R,2R) configuration.
  • Workup protocols : Post-reaction steps (e.g., oxidation with H2O2/NaOH) must preserve stereochemistry during functional group transformations .

Q. How is the stereochemistry of this compound validated experimentally?

Stereochemical validation relies on NMR spectroscopy (e.g., NOE experiments to confirm spatial proximity of protons) and X-ray crystallography for absolute configuration determination. For example, in related cyclopentanol derivatives, coupling constants (J-values) in <sup>1</sup>H NMR and crystallographic data are cross-referenced with computational models (e.g., density functional theory) to confirm the (1R,2R) configuration .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to mitigate low yields in stereoselective syntheses of this compound?

Low yields often arise from competing side reactions (e.g., epimerization or racemization). Optimization strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., THF) stabilize transition states and reduce byproduct formation.
  • Additive screening : Bases like NaOH or Et3N can suppress acid-catalyzed racemization during workup.
  • Temperature gradients : Gradual warming (e.g., from -25°C to 0°C) after hydroboration minimizes thermal degradation .

Q. How should researchers address contradictions in biological activity data for derivatives of this compound?

Contradictions may stem from impurity profiles or solvent effects in bioassays. Methodological solutions include:

  • HPLC purification : Ensure >99% purity to isolate the target compound from diastereomers or residual reagents.
  • Solvent standardization : Use consistent solvents (e.g., DMSO) for biological testing to avoid confounding effects on solubility or membrane permeability.
  • Dose-response curves : Validate activity across multiple concentrations to distinguish true pharmacological effects from artifacts .

Q. What advanced techniques are used to study the conformational dynamics of this compound in solution?

  • Dynamic NMR (DNMR) : Detects ring puckering or tert-butyl group rotation by analyzing line-shape changes at variable temperatures.
  • Molecular dynamics (MD) simulations : Predicts low-energy conformers and their populations in solution.
  • Circular dichroism (CD) : Monitors chiral environment changes under varying pH or solvent conditions .

Methodological Tables

Q. Table 1: Key Reaction Parameters for Stereoselective Synthesis

ParameterOptimal ConditionImpact on Yield/StereoselectivityReference
Temperature-25°C → 0°C (gradient)Minimizes racemization
Chiral Reagent(+)-IpcBH2Achieves >90% enantiomeric excess
Oxidation AgentH2O2/NaOHPreserves stereochemistry during workup

Q. Table 2: Analytical Techniques for Stereochemical Validation

TechniqueData OutputApplication ExampleReference
X-ray CrystallographyAbsolute configurationConfirms (1R,2R) spatial arrangement
NOE NMRProton proximity mapsValidates ring substituent orientation
Computational DFTEnergy-minimized conformersPredicts stable stereoisomers

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1R,2R)-2-(tert-butylamino)cyclopentan-1-ol
Reactant of Route 2
(1R,2R)-2-(tert-butylamino)cyclopentan-1-ol

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